molecular formula C24H25FN2O6S B2755367 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide CAS No. 451482-24-9

5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide

Cat. No.: B2755367
CAS No.: 451482-24-9
M. Wt: 488.53
InChI Key: CIGDSOIEQFDMRO-UHFFFAOYSA-N
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Description

5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a sulfamoyl group, a fluoro group, and two methoxyphenyl groups. Its unique structure makes it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 2-fluorobenzoic acid with 2-methoxyaniline under acidic conditions to form 2-fluoro-N-(2-methoxyphenyl)benzamide.

    Introduction of the Sulfamoyl Group: The next step involves the introduction of the sulfamoyl group. This is achieved by reacting the benzamide intermediate with 3,4-dimethoxyphenethylamine and sulfamoyl chloride in the presence of a base such as triethylamine.

    Final Product Formation: The final step involves purification and crystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can yield amines.

Scientific Research Applications

5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes or receptors, inhibiting their activity. The fluoro and methoxy groups can enhance binding affinity and selectivity towards specific targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenethyl)-2-fluoro-N-(2-methoxyphenyl)benzamide
  • 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-chloro-N-(2-methoxyphenyl)benzamide
  • 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-fluoro-N-(4-methoxyphenyl)benzamide

Uniqueness

5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide is unique due to the presence of both sulfamoyl and fluoro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-2-fluoro-N-(2-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O6S/c1-31-21-7-5-4-6-20(21)27-24(28)18-15-17(9-10-19(18)25)34(29,30)26-13-12-16-8-11-22(32-2)23(14-16)33-3/h4-11,14-15,26H,12-13H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGDSOIEQFDMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=CC=C3OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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